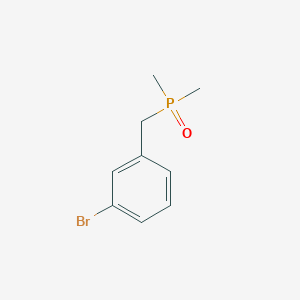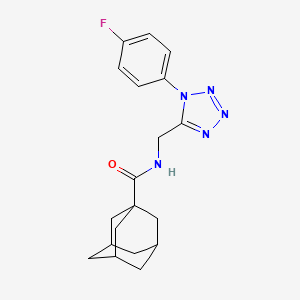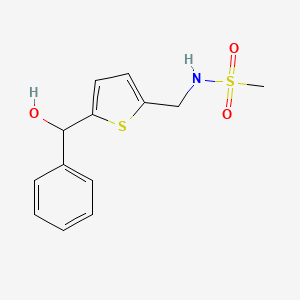
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide” is a chemical compound with diverse applications in scientific research. It belongs to the class of thiophene-based analogs, which have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide” contains a thiophene ring, a phenyl ring, and a methanesulfonamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfonamide derivatives, including those related to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide, have been synthesized and characterized to explore their structural properties and reactivity. The synthesis involves various techniques such as X-ray powder diffraction, NMR, and mass spectrometry to elucidate the molecular structure and confirm the presence of desired functional groups (Dey et al., 2015).
Antibacterial Activity
Research on sulfonamide compounds, including structures similar to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide, has shown promising antibacterial activity. Studies have focused on the development of these compounds as potential antibacterial agents, evaluating their effectiveness against various gram-positive and gram-negative bacteria (Özdemir et al., 2009).
Analytical Applications
The voltammetric analysis of related sulfonamide compounds, such as nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), has been studied for their electrochemical properties. This research contributes to the development of analytical methods for the quantification and characterization of sulfonamide derivatives in pharmaceutical preparations (Álvarez-Lueje et al., 1997).
Biochemical Assays
Compounds structurally related to N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide have been utilized in biochemical assays, such as lipid peroxidation assays. These studies involve the reaction of sulfonamide compounds with biomarkers like malondialdehyde, contributing to the development of colorimetric assays for monitoring oxidative stress and lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Drug Metabolism Studies
Biocatalysis has been applied to drug metabolism studies involving biaryl-bis-sulfonamide compounds. This research aims to produce mammalian metabolites of drugs to support structural characterization and understand the metabolic pathways in preclinical species. Such studies are crucial for drug development and safety assessment (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-19(16,17)14-9-11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-8,13-15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNGZINPXNGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)
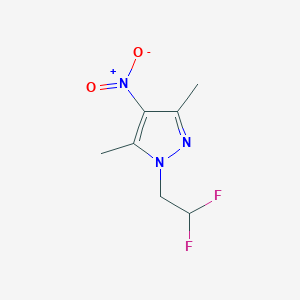

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)
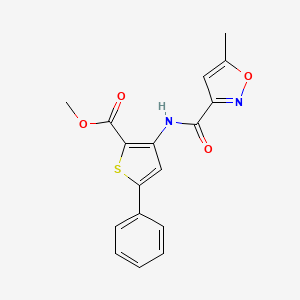
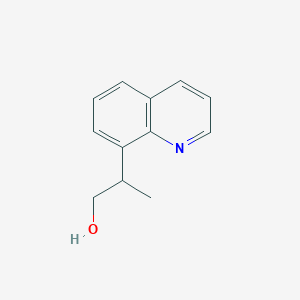
![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)
methanone](/img/structure/B2534544.png)
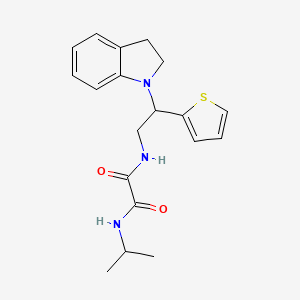
![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)


